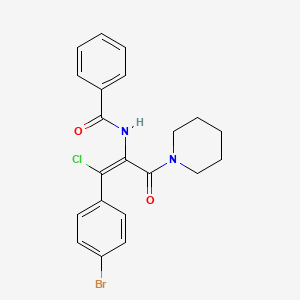

(Z)-N-(1-(4-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Descripción

This compound is a chloro-substituted enamide derivative featuring a 4-bromophenyl group, a benzamide moiety, and a piperidine ring. Its Z-configuration at the enamide double bond is critical for stereochemical stability and biological interactions. The compound is synthesized via multi-step reactions involving enolate formation and amide coupling, as inferred from analogous protocols in and .

Propiedades

IUPAC Name |

N-[(Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrClN2O2/c22-17-11-9-15(10-12-17)18(23)19(21(27)25-13-5-2-6-14-25)24-20(26)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,24,26)/b19-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANGESFNPVWVGQ-HNENSFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(=C(C2=CC=C(C=C2)Br)Cl)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C(=C(\C2=CC=C(C=C2)Br)/Cl)/NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the core structure through a series of reactions. One common approach is the use of a Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base to form an α,β-unsaturated carbonyl compound. This intermediate can then be further modified to introduce the piperidinyl and benzamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help streamline the process and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.

Reduction: : The chloro group can be reduced to form a chloroalkane.

Substitution: : The piperidinyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Bromophenol derivatives.

Reduction: : Chloroalkanes.

Substitution: : Substituted piperidines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to (Z)-N-(1-(4-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : Studies show that this compound can trigger programmed cell death in cancer cells, enhancing caspase activity and leading to morphological changes typical of apoptosis .

- Cell Cycle Arrest : It has been observed that derivatives can halt the cell cycle in specific phases, preventing cancer cells from proliferating .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on piperidine derivatives has highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of halogen substituents, such as bromine, may enhance this bioactivity .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study focusing on the anticancer properties of similar compounds demonstrated significant cytotoxicity against breast and liver cancer cell lines. The mechanism was linked to the induction of apoptosis through enhanced caspase activation and subsequent cell cycle arrest .

Case Study 2: Antimicrobial Activity Evaluation

In another investigation, piperidine derivatives were tested for their antibacterial properties. The results indicated promising activity against various bacterial strains, with modifications to the molecular structure leading to improved efficacy against resistant strains .

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through detailed experimental studies.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers of Bromophenyl Substituents

- 2-Bromophenyl Analog (CAS 1800044-77-2, ): Structural Variation: Bromine at the 2-position. Synthesis: Produced in 95% purity via similar pathways but with lower commercial availability .

Substituted Aryl Groups

- p-Tolyl Derivative (): Structural Variation: 4-Bromophenyl replaced with para-methylphenyl. Impact: Methyl group enhances electron-donating effects, reducing electrophilicity at the enamide carbonyl. Solubility: Higher in non-polar solvents compared to brominated analogs .

Heterocyclic Variants

- Furan-2-yl Analog (): Structural Variation: Incorporates a furan ring attached to the bromophenyl group. Molecular Formula: C₂₆H₂₁BrN₂O₃, with a ChemSpider ID listed .

Pharmacological and Physicochemical Data

Table 1: Key Properties of Target Compound and Analogs

Notes:

- Synthetic Yields : Microwave-assisted synthesis () achieves higher yields (~70%) for similar enamide derivatives compared to traditional methods (~50–65% in ) .

- Biological Relevance : K22, a hydroxypiperidinyl analog, demonstrates anti-coronavirus activity (EC₅₀ = 5.5 μM), suggesting the target compound’s piperidine and bromophenyl groups may be optimized for antiviral screening .

Stability and Handling Considerations

- Storage : Brominated analogs require dry, room-temperature storage (), while o-tolyl derivatives demand refrigeration ().

- Degradation Risks : Chloro-substituted enamides (e.g., target compound) may undergo hydrolysis under acidic or basic conditions, necessitating inert atmospheres during synthesis .

Actividad Biológica

(Z)-N-(1-(4-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, also known by its CAS number 1800044-79-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of 447.75 g/mol. It is characterized by the presence of a bromophenyl group, a chloro substituent, and a piperidine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 447.75 g/mol |

| CAS Number | 1800044-79-4 |

| Boiling Point | 637.4 °C at 760 mmHg |

| Storage Conditions | 2-8 °C, dry and sealed |

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-N-(1-(4-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide exhibit significant anticancer properties. For instance, derivatives containing piperidine and halogen substituents have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Mechanisms of Action:

The anticancer effects are often attributed to several mechanisms:

- Inhibition of Topoisomerases: Compounds can interfere with DNA replication.

- Alkylation of DNA: This leads to DNA damage and subsequent apoptosis in cancer cells.

- Inhibition of Tubulin Polymerization: Disruption of microtubule formation affects cell division.

Antibacterial Activity

Another significant aspect of this compound's biological profile is its antibacterial activity. Research has shown that benzamide derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen atoms in the structure enhances the antibacterial potency.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 12.5 μg/mL |

Case Studies

A study published in ACS Omega evaluated several derivatives of benzamide for their biological activities, emphasizing the role of structural modifications in enhancing efficacy against cancer and bacterial infections . The study highlighted that compounds with specific functional groups exhibited higher potency due to better interaction with biological targets.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for initial characterization of this compound?

- Answer : The compound should be characterized using a combination of 1H/13C NMR, mass spectrometry (MS) , and infrared (IR) spectroscopy . For example, in related benzamide derivatives, 1H NMR peaks for aromatic protons typically appear at δ 7.2–8.1 ppm, while carbonyl (C=O) signals are observed near δ 165–175 ppm in 13C NMR . MS (ESI) can confirm the molecular ion peak (e.g., m/z 552.5 [M+H]+ in analogous brominated compounds) .

Q. What safety protocols are critical when handling this compound?

- Answer : Based on GHS classifications, this compound may pose risks of acute toxicity, skin/eye irritation, and respiratory sensitization . Recommended precautions include:

- PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator.

- Ventilation : Use fume hoods to avoid aerosol formation.

- Storage : Stable at room temperature in airtight containers under inert gas .

Q. How can the molecular structure be validated using X-ray crystallography?

- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. The Z-configuration of the enone moiety can be confirmed by analyzing bond angles and torsion parameters. SHELX’s robustness in handling twinned data or high-resolution structures makes it suitable for resolving steric clashes in piperidinyl groups .

Advanced Research Questions

Q. How can synthetic routes be optimized to address regioselectivity challenges in the enone formation?

- Answer : Regioselectivity in the α,β-unsaturated ketone (enone) formation can be controlled using Lewis acid catalysts (e.g., ZnCl2) or microwave-assisted synthesis to enhance reaction efficiency. For example, trichloroisocyanuric acid (TCICA) has been used to promote carbonyl activation in similar benzamide syntheses, achieving yields >85% under mild conditions .

- Table : Comparison of Catalytic Approaches

| Catalyst | Conditions | Yield (%) | Selectivity (Z:E) |

|---|---|---|---|

| TCICA | RT, CH3CN | 85 | 9:1 |

| Na pivalate | 60°C, THF | 92 | 8:2 |

Q. How to resolve contradictions between computational and experimental spectroscopic data?

- Answer : Discrepancies often arise from solvent effects or conformational flexibility . Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts in explicit solvent models (e.g., DMSO or CHCl3). For instance, deviations in 13C NMR carbonyl signals >2 ppm may indicate unaccounted hydrogen bonding .

Q. What strategies mitigate instability of intermediates during multi-step synthesis?

- Answer : Stabilize reactive intermediates (e.g., chloro-enolates) via:

- Low-temperature quenching (−78°C) to prevent decomposition.

- In situ trapping with trimethylsilyl chloride (TMSCl) .

- Protective group strategies : Use tert-butoxycarbonyl (Boc) for piperidine nitrogen to prevent unwanted cyclization .

Q. How can computational methods predict biological target interactions for this compound?

- Answer : Perform molecular docking (AutoDock Vina) or MD simulations (GROMACS) using the compound’s 3D structure (PubChem CID: 90606500). Key interactions include:

- Halogen bonding : Bromophenyl with aromatic residues (e.g., Phe).

- Hydrogen bonding : Benzamide carbonyl with Ser/Thr side chains .

Data Contradiction Analysis

Q. How to troubleshoot conflicting MS/MS fragmentation patterns in structural analogs?

- Answer : Discrepancies may stem from isomeric impurities or in-source fragmentation . Use high-resolution MS (HRMS) and tandem MS/MS (CID or HCD) to distinguish between:

- Diagnostic fragments : Loss of Br (79.9 Da) vs. Cl (35.5 Da).

- Isotopic patterns : 4-bromophenyl (1:1 Br79/Br81) vs. chlorinated groups .

Methodological Notes

- Stereochemical Analysis : Use NOESY/ROESY NMR to confirm Z-configuration by observing spatial proximity between benzamide protons and the chloro group .

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to obtain diffraction-quality crystals. Slow evaporation at 4°C is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.